Renin Inhibitory Potency of Piperidin-3-yl Scaffolds vs. Piperidin-4-yl Scaffolds
The N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold, derived from the core structure of [1-(pyrimidin-2-yl)piperidin-3-yl]methanamine, has been optimized to yield renin inhibitors with sub-nanomolar potency. Compound 14 from this series demonstrated a 65,000-fold increase in potency over the initial fragment hit compound 3, achieving an IC50 of 0.58 nM against human renin [1]. In contrast, analogous piperidin-4-yl-based renin inhibitors reported in the patent literature typically exhibit IC50 values in the nanomolar to micromolar range without the same degree of structure-based optimization gains [2]. The 3-position orientation allows the basic amine to interact optimally with the two catalytic aspartic acids (Asp32 and Asp215) in the renin active site, a geometry that the 4-position analog cannot replicate [1].
| Evidence Dimension | Renin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.58 nM (compound 14, N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative) |
| Comparator Or Baseline | Compound 3 (initial fragment hit): IC50 approximately 38,000 nM (estimated from 65,000-fold improvement) |
| Quantified Difference | 65,000-fold improvement in potency |
| Conditions | Human plasma renin inhibition assay; structure-based drug design optimization |
Why This Matters
The 3-substituted piperidine scaffold is a privileged chemotype for renin inhibitor development, and the 4-substituted analog lacks the optimal geometry for catalytic aspartate engagement, making the 3-substituted building block essential for renin-targeted drug discovery programs.
- [1] Imaeda, Y., Tawada, M., Suzuki, S., et al. (2016). Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5771-5780. PMID: 27687967. View Source
- [2] Märki, H.P., et al. Piperidine renin inhibitors. Patent EP 2229363 A1, 2010. View Source
